

# Technical Guide: Spectroscopic and Physicochemical Data of C.I. Disperse Blue 291

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## Compound of Interest

Compound Name: *Disperse blue 291*

Cat. No.: *B15555911*

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## 1. Introduction

C.I. **Disperse Blue 291** is a synthetic monoazo dye used in the textile industry for dyeing hydrophobic fibers, particularly polyester and its blends.<sup>[1]</sup> Chemically, it is identified as N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide. Its classification as a disperse dye indicates low solubility in water, making it suitable for application from aqueous dispersions.<sup>[2]</sup> Understanding its spectroscopic and physicochemical properties is crucial for quality control, toxicological studies, and environmental monitoring.

## 2. Physicochemical Properties

A summary of the key physicochemical properties of **Disperse Blue 291** is presented below.

Property	Value
C.I. Name	Disperse Blue 291
Chemical Name	N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide
CAS Number	56548-64-2
Molecular Formula	C <sub>19</sub> H <sub>21</sub> BrN <sub>6</sub> O <sub>6</sub>
Molecular Weight	509.31 g/mol
Appearance	Dark blue tiny particles
Solubility	Low in water

### 3. Spectroscopic Data

Note: Specific experimental spectroscopic data for **Disperse Blue 291** is not widely available in the public domain. The following tables provide expected absorption ranges and chemical shifts based on the known chemical structure and data from similar azo dyes.

#### 3.1. UV-Visible Spectroscopy

The color of **Disperse Blue 291** arises from its extended system of conjugated double bonds, characteristic of azo dyes.

Parameter	Expected Value
$\lambda_{\text{max}}$ (in Ethanol)	590 - 630 nm
Appearance in Solution	Green-light blue

#### 3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Disperse Blue 291** is expected to show characteristic peaks corresponding to its various functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode Assignment
3350 - 3250	N-H Stretch (Amide)
3100 - 3000	C-H Stretch (Aromatic)
2980 - 2850	C-H Stretch (Aliphatic)
1680 - 1650	C=O Stretch (Amide I)
1600 - 1550	N=N Stretch (Azo)
1550 - 1500	N-H Bend (Amide II)
1530 - 1500	NO <sub>2</sub> Asymmetric Stretch
1360 - 1330	NO <sub>2</sub> Symmetric Stretch
1250 - 1200	C-N Stretch (Aromatic Amine)
1150 - 1050	C-O Stretch (Ether)
700 - 550	C-Br Stretch

### 3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **Disperse Blue 291** in a suitable deuterated solvent like CDCl<sub>3</sub>.

#### <sup>1</sup>H-NMR Spectroscopy (Predicted)

Chemical Shift ( $\delta$ ppm)	Multiplicity	Assignment
8.5 - 7.5	m	Aromatic Protons
7.0 - 6.5	s	Amide N-H
3.9	s	-OCH <sub>3</sub> Protons
3.4	q	-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub> Protons
2.2	s	-C(O)CH <sub>3</sub> Protons
1.2	t	-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub> Protons

### <sup>13</sup>C-NMR Spectroscopy (Predicted)

Chemical Shift ( $\delta$ ppm)	Assignment
169	C=O (Amide)
155 - 110	Aromatic Carbons
56	-OCH <sub>3</sub> Carbon
45	-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub> Carbon
24	-C(O)CH <sub>3</sub> Carbon
13	-N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub> Carbon

## 4. Experimental Protocols

### 4.1. UV-Visible Spectroscopy

- Sample Preparation: A stock solution of **Disperse Blue 291** is prepared by accurately weighing the dye and dissolving it in a suitable organic solvent (e.g., ethanol or acetone). A series of standard solutions are then prepared by serial dilution.
- Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
- Analysis: The spectrophotometer is first calibrated with a blank solvent. The absorbance spectra of the standard solutions are then recorded over a wavelength range of 200-800 nm to determine the wavelength of maximum absorbance ( $\lambda_{max}$ ).

### 4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of the dry **Disperse Blue 291** powder is mixed with spectroscopic grade potassium bromide (KBr). The mixture is ground to a fine powder and pressed into a transparent pellet.
- Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

- Analysis: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded. The sample is then placed in the beam path, and the spectrum is recorded, typically from 4000 to 400  $\text{cm}^{-1}$ .

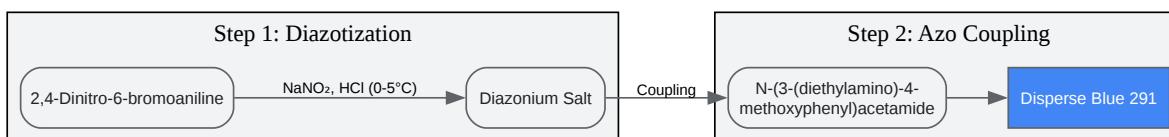
#### 4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A few milligrams of purified **Disperse Blue 291** are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Analysis:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired. For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) may be performed.

### 5. Mandatory Visualizations

#### 5.1. Synthesis Pathway of **Disperse Blue 291**

The synthesis of **Disperse Blue 291** is a two-step process involving diazotization followed by azo coupling.[\[1\]](#)

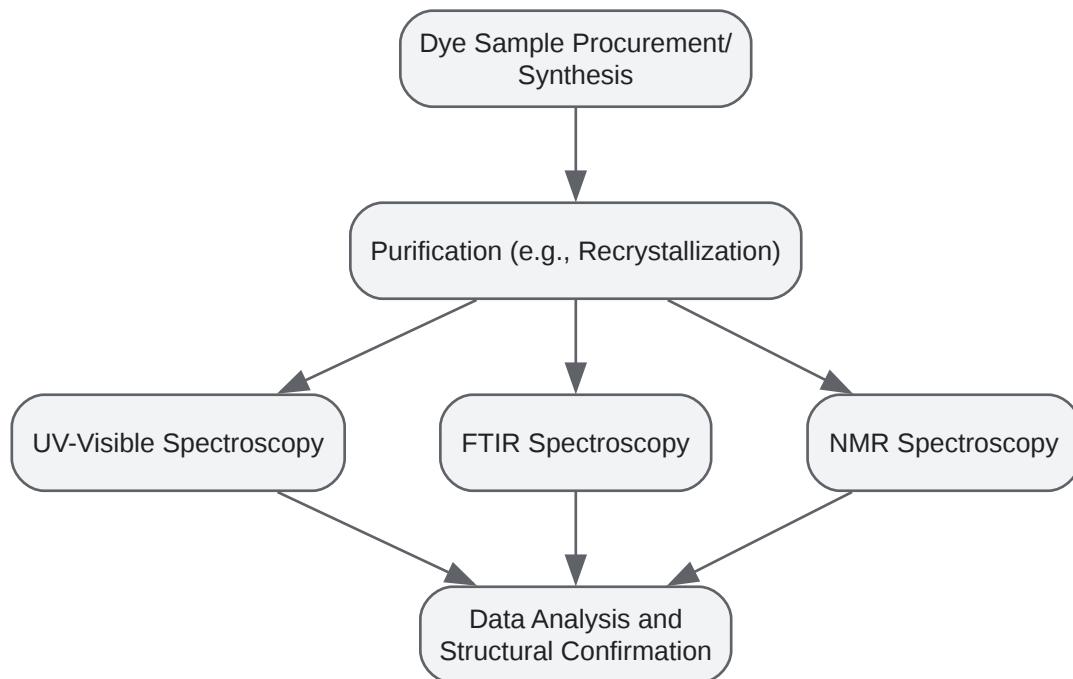


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Caption: Synthesis of **Disperse Blue 291**.

#### 5.2. Experimental Workflow for Spectroscopic Analysis

A logical workflow for the complete spectroscopic characterization of **Disperse Blue 291**.



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Caption: Spectroscopic analysis workflow.

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## References

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- 2. Low Price Disperse Blue 291.1 Disperse Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com](http://colorfuldyes.com)
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